IPTG

Catalog No.
S530951
CAS No.
367-93-1
M.F
C9H18O5S
M. Wt
238.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
IPTG

CAS Number

367-93-1

Product Name

IPTG

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-propan-2-ylsulfanyloxane-3,4,5-triol

Molecular Formula

C9H18O5S

Molecular Weight

238.30 g/mol

InChI

InChI=1S/C9H18O5S/c1-4(2)15-9-8(13)7(12)6(11)5(3-10)14-9/h4-13H,3H2,1-2H3/t5-,6+,7+,8-,9+/m1/s1

InChI Key

BPHPUYQFMNQIOC-NXRLNHOXSA-N

SMILES

CC(C)SC1C(C(C(C(O1)CO)O)O)O

Solubility

Soluble in DMSO

Synonyms

1-Thio-beta-D-galactopyranoside, Isopropyl, IPTG, Isopropyl 1 Thio beta D galactopyranoside, Isopropyl 1-Thio-beta-D-galactopyranoside, Isopropyl Thiogalactoside, Thiogalactoside, Isopropyl

Canonical SMILES

CC(C)SC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CC(C)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O

Description

The exact mass of the compound IPTG is 238.0875 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Galactosides - Thiogalactosides. It belongs to the ontological category of S-glycosyl compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inducer-Free Expression Plasmids for Bacillus subtilis

Field: Molecular Biology

Application: IPTG is used in the development of inducer-free expression plasmids based on IPTG-inducible promoters for Bacillus subtilis .

Method: Recombinant genes are inserted into shuttle expression vectors which replicate in both E. coli and in B. subtilis. The ligation products are first transformed into E. coli cells, analyzed for correct insertions, and the correct recombinant plasmids are then transformed into B. subtilis .

Results: The inducer-free constructs allowed for high levels of protein expression, at least 37 times higher than that of the inducible constructs in the absence of IPTG, and comparable to those in the presence of the inducer .

Light-Induced Gene Expression

Field: Biochemistry

Application: IPTG is used in light-induced gene expression with photocaged IPTG for induction profiling in a high-throughput screening system .

Method: High power UV-A irradiation is directed into a microtiter plate by light-emitting diodes placed above each well of a 48-well plate. Upon UV irradiation, IPTG is released (uncaged) and induces product formation .

Induction of Beta-Galactosidase Synthesis

Application: IPTG is used to inactivate the lac repressor and induce synthesis of beta-galactosidase, an enzyme that promotes lactose utilization .

Method: IPTG is used to induce expression of cloned genes under control of the lac operon .

Results: The induction of beta-galactosidase synthesis allows for the utilization of lactose .

Production of Recombinant Proteins in Bacillus subtilis

Field: Microbiology and Biotechnology

Application: IPTG is used in the production of recombinant proteins in Bacillus subtilis .

Method: IPTG-inducible expression vectors containing strong P grac promoters are constructed that allow integration of the transgene at either the amyE or lacA locus or both loci in Bacillus subtilis . The β-galactosidase (BgaB) protein levels are controlled by the repression of protein production in the absence and the induction in the presence of an inducer, IPTG .

Results: The maximal induction ratio of P grac 01- bgaB was 35.5 while that of P grac 100- bgaB was 7.5 and that of P grac 212- bgaB was 9 . The inducible expression of GFP and BgaB protein was stably maintained for 24 h, with the highest yield of GFP being 24% of cell total protein while the maximum amount of BgaB was found to be 38% .

Inducer-Free Expression Plasmids for Bacillus subtilis

Field: Microbiology

Application: IPTG is used in the development of inducer-free expression plasmids for Bacillus subtilis .

Method: Inducer-free expression plasmids are developed by removing the lacI gene from IPTG-inducible vectors . The β-galactosidase ( bgaB gene) basal levels expressed from P grac 01- bgaB could be repressed at least twice in the E. coli cloning strain .

Results: The inducer-free constructs allowed GFP expression at high levels from 23 × 10 4 to 32 × 10 4 RFU units and 9–13% of total intracellular proteins .

Protein Expression in Lactobacillus reuteri GroEL and Mutants

Application: IPTG is used in the induction of protein expression in Lactobacillus reuteri GroEL and mutants .

Method: IPTG is commonly used in cloning procedures that require induction of β-galactosidase activity .

Results: The induction of protein expression allows for the study of the function and structure of the proteins in Lactobacillus reuteri GroEL and its mutants .

Isopropyl-beta-D-thiogalactoside, commonly known as IPTG, is a synthetic analog of galactose that plays a crucial role in molecular biology, particularly in gene expression studies. Its chemical formula is C9H18O5SC_9H_{18}O_5S with a molecular weight of 238.30 g/mol. IPTG is non-metabolizable by Escherichia coli, which makes it an ideal inducer for the lac operon system. By binding to the lac repressor protein, IPTG causes a conformational change that leads to the dissociation of the repressor from the lac promoter, thus allowing transcription of downstream genes .

IPTG's primary function lies in its ability to induce gene expression. Here's how it works:

  • Binding to lac repressor: IPTG binds to the lac repressor protein in E. coli, a bacterium commonly used in genetic research [].
  • Conformational change: This binding induces a conformational change in the lac repressor, causing it to dissociate from the lac operon's promoter region [].
  • RNA polymerase binding: With the lac repressor removed, RNA polymerase can bind to the promoter and initiate transcription of genes within the lac operon []. These genes typically encode enzymes for lactose metabolism.

Physical and Chemical Properties

  • Appearance: White crystalline powder []
  • Molecular formula: C₉H₁₈O₅S []
  • Molecular weight: 238.31 g/mol []
  • Melting point: 110-112 °C []
  • Solubility: Highly soluble in water (up to 5 M) []
  • Stability: Stable in aqueous solutions at neutral pH, can hydrolyze slowly under acidic or basic conditions []
  • Mild irritant: IPTG may cause mild skin and eye irritation upon contact. Standard laboratory practices for handling chemicals should be followed when working with IPTG [].
  • Waste disposal: While not acutely toxic, IPTG should be disposed of according to local regulations for laboratory waste [].
Primarily related to its function as an inducer in genetic engineering. When IPTG is introduced into a culture of E. coli harboring plasmids with genes under the control of the lac operon, it binds to the lac repressor. This interaction prevents the repressor from inhibiting transcription, allowing RNA polymerase to transcribe the genes of interest. Notably, IPTG does not undergo hydrolysis within bacterial cells, unlike its natural counterpart allolactose .

Biologically, IPTG serves as a potent inducer for the expression of proteins in E. coli. It is particularly useful in systems where high levels of protein expression are desired. Studies have shown that IPTG can induce the production of proteins such as enhanced green fluorescent protein at levels that can constitute up to 50% of total cell protein . Additionally, IPTG has been reported to induce penicillinase in bacteria and is utilized in various cloning procedures involving β-galactosidase .

The synthesis of IPTG typically involves several steps:

  • Starting Materials: The synthesis begins with penta-acetyl galactose and thiourea.
  • Formation of Isothiourea: These materials react to form acetyl S-galactose isothiourea fluoro salt.
  • Deacetylation: The product undergoes further reactions with pyrosulfite and isopropyl bromide.
  • Final Product: The final step involves deacetylating to yield IPTG .

This method has been optimized to avoid toxic byproducts and improve yield and purity, making it suitable for industrial applications.

IPTG is extensively used in molecular biology for:

  • Inducing Protein Expression: It is commonly employed in recombinant DNA technology to induce proteins encoded by plasmids containing the lac operon.
  • Blue/White Screening: IPTG is used alongside X-Gal for screening bacterial colonies during cloning experiments, allowing researchers to identify successful transformations based on colony color.
  • Research: It facilitates studies on gene regulation and protein interactions by enabling controlled expression of target genes .

Research has demonstrated that IPTG's interaction with the lac repressor significantly enhances gene expression levels compared to non-induced conditions. For instance, studies indicate that IPTG induction can lead to a marked increase in plasmid stability and protein production in biofilm versus planktonic cells of E. coli . The concentration of IPTG used can vary based on specific experimental needs, typically ranging from 0.1 mM to 1.0 mM .

Several compounds are similar to IPTG in function or structure but differ in their properties or applications:

Compound NameSimilarityUnique Features
AllolactoseNatural inducer of the lac operonMetabolizable by E. coli
GalactoseStructural similarityMetabolized by cells; not a stable inducer
ThiogalactosideInduces β-galactosidaseHydrolyzed within cells

IPTG stands out due to its non-metabolizable nature, allowing for sustained gene expression without degradation, making it highly effective for prolonged experiments in molecular biology .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

White solid with an odor of sulfur; [Promega MSDS]

XLogP3

-0.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

238.08749484 g/mol

Monoisotopic Mass

238.08749484 g/mol

Heavy Atom Count

15

LogP

-1.26
-1.26 (LogP)

Appearance

Solid powder

Melting Point

121 °C
121.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X73VV2246B

GHS Hazard Statements

Aggregated GHS information provided by 34 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 11 of 34 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 23 of 34 companies with hazard statement code(s):;
H302 (69.57%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (69.57%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (21.74%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (26.09%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (73.91%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (26.09%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

367-93-1

General Manufacturing Information

.beta.-D-Galactopyranoside, 1-methylethyl 1-thio-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

Hansen LH, Knudsen S, Sørensen SJ (June 1998). "The effect of the lacY gene on the induction of IPTG inducible promoters, studied in Escherichia coli and Pseudomonas fluorescens". Curr. Microbiol. 36 (6): 341–7. doi:10.1007/s002849900320. PMID 9608745. S2CID 22257399. Archived from the original on 2000-10-18.

Marbach A, Bettenbrock K (2012). "lac operon induction in Escherichia coli: Systematic comparison of IPTG and TMG induction and influence of the transacetylase LacA". Journal of Biotechnology. 157 (1): 82–8. doi:10.1016/j.jbiotec.2011.10.009. PMID 22079752.

https://www.sigmaaldrich.com/content/dam/sigma-aldrich/docs/Sigma-Aldrich/Product_Information_Sheet/i5502pis.pdf[dead link]

BL21(DE3) Competent Cells, BL21 (DE3)pLysS Competent Cells, and BL21 Competent Cells Instruction Manual (Revision #066004e ed.). La Jolla, CA: Stratagene. 2006. p. 7.

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